molecular formula C24H22N4O4S B2464140 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 893943-06-1

4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide

Cat. No.: B2464140
CAS No.: 893943-06-1
M. Wt: 462.52
InChI Key: ZYSCNJJPORLDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.52. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

Research indicates that derivatives of 4-(1,3-dioxoisoindolin-2-yl), such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, show significant antioxidant activity. These compounds are tested to be more effective than ascorbic acid, a well-known antioxidant. Additionally, these derivatives exhibit anticancer activities against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds demonstrating higher cytotoxicity against U-87 than MDA-MB-231 cell lines (Tumosienė et al., 2020).

Antimicrobial Activity

Compounds related to 4-(1,3-dioxoisoindolin-2-yl) have been evaluated for their antimicrobial activities. These compounds showed promising results in antibacterial and antifungal activities, indicating potential as antimicrobial agents in medical applications (Patel et al., 2013).

Inhibitory Activity Against Human Enzymes

Novel derivatives related to 4-(1,3-dioxoisoindolin-2-yl) have shown effective inhibition of human carbonic anhydrase (hCA) I and II isoform inhibitory activities. These compounds exhibit Ki values in the range of 18.90 ± 2.37 -58.25 ± 13.62 nM for hCA II and 5.72 ± 0.98 -37.67 ± 5.54 nM for hCA I. Additionally, they display Ki parameters for acetylcholinesterase (AChE) in the range of 25.47 ± 11.11 − 255.74 ± 82.20 nM (Budak et al., 2017).

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-32-16-10-8-15(9-11-16)28-22(19-13-33-14-20(19)26-28)25-21(29)7-4-12-27-23(30)17-5-2-3-6-18(17)24(27)31/h2-3,5-6,8-11H,4,7,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSCNJJPORLDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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